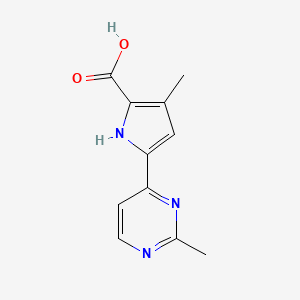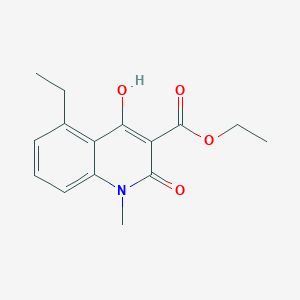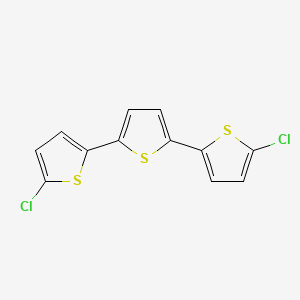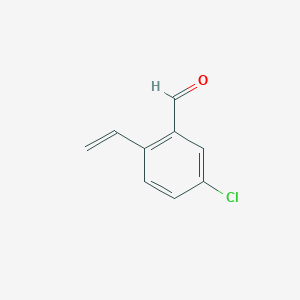
5-Chloro-2-vinylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-vinylbenzaldehyde is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a vinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-vinylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation of 5-chlorobenzaldehyde with acetone under basic conditions, followed by a dehydration step to introduce the vinyl group. Another method involves the Suzuki-Miyaura coupling of 5-chloro-2-bromobenzaldehyde with vinylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The Claisen-Schmidt condensation and Suzuki-Miyaura coupling are both scalable processes that can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-vinylbenzoic acid.
Reduction: 5-Chloro-2-vinylbenzyl alcohol.
Substitution: 5-Methoxy-2-vinylbenzaldehyde (when using sodium methoxide).
Scientific Research Applications
5-Chloro-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 5-Chloro-2-vinylbenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a vinyl group.
2-Vinylbenzaldehyde: Lacks the chlorine substitution at the 5-position.
5-Chloro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a vinyl group.
Uniqueness
5-Chloro-2-vinylbenzaldehyde is unique due to the presence of both a chlorine atom and a vinyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and materials science.
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
5-chloro-2-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 |
InChI Key |
KBGONYHRPOVZMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


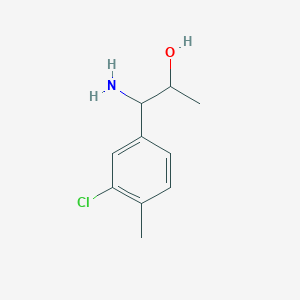
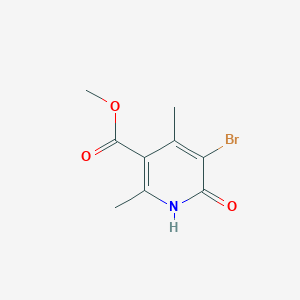
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
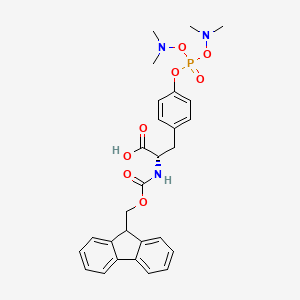
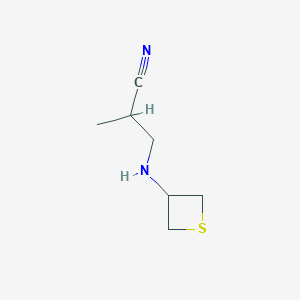
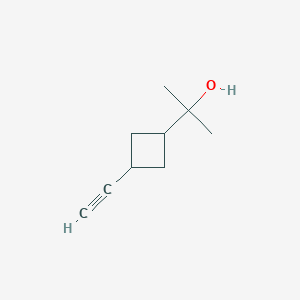
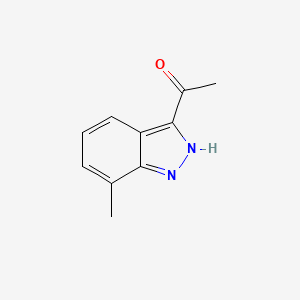
![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)

